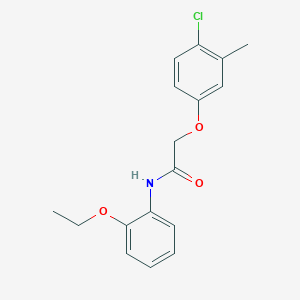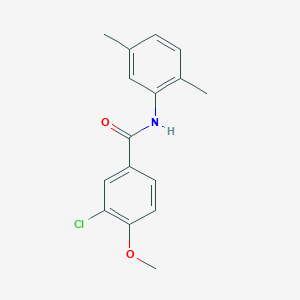![molecular formula C16H14ClNO3 B5697464 (4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CPA or fenbufen. The compound belongs to a class of drugs known as non-steroidal anti-inflammatory drugs (NSAIDs) and is used to treat various conditions such as pain, inflammation, and fever.
Mechanism of Action
CPA works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting the activity of COX enzymes, CPA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
CPA has been found to have several biochemical and physiological effects. It has been shown to reduce the production of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are cytokines that are involved in the inflammatory response. CPA has also been found to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. Additionally, CPA has been found to increase the production of nitric oxide (NO), which is a molecule that plays a role in vasodilation and blood flow.
Advantages and Limitations for Lab Experiments
CPA has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily stored. However, CPA has some limitations for lab experiments. It has a relatively short half-life and can be quickly metabolized by the body. Additionally, CPA can have toxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of CPA. One area of research is the potential use of CPA in the treatment of cancer. CPA has been found to have anti-tumor effects in vitro and in vivo, and further studies are needed to determine its potential as a cancer treatment. Another area of research is the potential use of CPA in the treatment of Alzheimer's disease. CPA has been found to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of CPA for various conditions.
Synthesis Methods
The synthesis of CPA involves the reaction between 4-chlorobenzoyl chloride and 4-aminophenylacetic acid in the presence of a base such as sodium hydroxide. The reaction yields CPA as a white crystalline powder with a melting point of 166-168 °C.
Scientific Research Applications
CPA has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. CPA has been used to treat various conditions such as osteoarthritis, rheumatoid arthritis, and menstrual pain. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
properties
IUPAC Name |
2-[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-13-5-1-11(2-6-13)9-15(19)18-14-7-3-12(4-8-14)10-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDNFDOJIWQMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5697399.png)





![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)
![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)



![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)
